7-Bromobicyclo[4.2.0]octa-1,3,5-triene
CAS No.: 21120-91-2
Cat. No.: VC20786141
Molecular Formula: C8H5Br
Molecular Weight: 183.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21120-91-2 |
|---|---|
| Molecular Formula | C8H5Br |
| Molecular Weight | 183.04 g/mol |
| IUPAC Name | 7-bromobicyclo[4.2.0]octa-1,3,5-triene |
| Standard InChI | InChI=1S/C8H7Br/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 |
| Standard InChI Key | AYNXHFRDABNHRX-UHFFFAOYSA-N |
| SMILES | C1C(C2=CC=CC=C21)Br |
| Canonical SMILES | C1C(C2=CC=CC=C21)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
7-Bromobicyclo[4.2.0]octa-1,3,5-triene consists of a fused ring system comprising a six-membered aromatic ring (benzene) and a four-membered cyclobutane ring. The bromine atom is attached to the junction carbon at position 7 of the bicyclic system. The molecular formula is C8H7Br, representing eight carbon atoms, seven hydrogen atoms, and one bromine atom .
The structural representation reveals a planar benzene ring fused to a strained cyclobutane ring, with the bromine substituent positioned at one of the bridgehead carbons. This unique arrangement contributes to the compound's distinctive chemical behavior and reactivity patterns .
Physical Properties
The physical properties of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene are presented in Table 1, which summarizes key parameters that define its physical characteristics.
| Property | Value |
|---|---|
| Molecular Weight | 183.04 g/mol |
| Exact Mass | 181.97311 Da |
| XLogP3-AA | 2.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 0 |
Table 1: Physical properties of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene .
The molecular weight of 183.04 g/mol reflects the combined atomic weights of the constituent atoms. The XLogP3-AA value of 2.1 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic character. The absence of hydrogen bond donors and acceptors (both counts of 0) suggests limited potential for hydrogen bonding interactions. Additionally, the compound has no rotatable bonds, indicating structural rigidity that may influence its conformational behavior .
Chemical Properties
The chemical properties of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene are largely influenced by two key structural features: the bromine substituent and the strained four-membered ring. The bromine atom serves as a potential leaving group, making the compound susceptible to nucleophilic substitution reactions. The strain energy within the cyclobutane ring contributes to enhanced reactivity compared to unstrained systems .
Given its structural characteristics, 7-Bromobicyclo[4.2.0]octa-1,3,5-triene is expected to exhibit chemical behavior typical of aryl halides, including participation in coupling reactions, radical processes, and nucleophilic aromatic substitution under appropriate conditions. The unique positioning of the bromine at the bridgehead carbon may confer distinct reactivity patterns compared to other brominated aromatic compounds .
Nomenclature and Identification
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-bromobicyclo[4.2.0]octa-1,3,5-triene. This systematic name provides information about the core structure and substituent:
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"7-bromo" indicates the bromine atom at position 7
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"bicyclo[4.2.0]" denotes a bicyclic structure with bridges containing 4, 2, and 0 atoms
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"octa" signifies eight carbon atoms in total
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"1,3,5-triene" indicates three double bonds at positions 1, 3, and 5
Alternative IUPAC representations include 7-bromobicyclo[4.2.0]octa-1(6),2,4-triene, which specifies the position of the double bonds with greater precision .
Registry Numbers and Identifiers
Table 2 presents various registry numbers and chemical identifiers for 7-Bromobicyclo[4.2.0]octa-1,3,5-triene, facilitating its identification across different chemical databases and literature sources.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 21120-91-2 |
| PubChem CID | 568591 |
| European Community (EC) Number | 980-836-9 |
| DSSTox Substance ID | DTXSID90340927 |
| InChI | InChI=1S/C8H7Br/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 |
| InChIKey | AYNXHFRDABNHRX-UHFFFAOYSA-N |
| SMILES | C1C(C2=CC=CC=C21)Br |
| Nikkaji Number | J1.095.600E |
| Wikidata | Q72451594 |
Table 2: Registry numbers and chemical identifiers for 7-Bromobicyclo[4.2.0]octa-1,3,5-triene .
Analytical Characterization
Analytical characterization of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene is essential for confirming its identity and assessing its purity. Various spectroscopic and chromatographic techniques are employed for this purpose, though specific spectral data is limited in the available literature.
The compound can be characterized using nuclear magnetic resonance (NMR) spectroscopy, with expected distinctive signals for the aromatic protons, the cyclobutane methylene protons, and the methine proton adjacent to the bromine atom. The PubChem database indicates that spectra are available through NIST Mass Spectrometry Data Center and SpectraBase, suggesting that mass spectrometric characterization has been performed for this compound .
The structural verification of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene would typically include:
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¹H NMR spectroscopy for hydrogen atom environments
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¹³C NMR spectroscopy for carbon atom environments
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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Infrared spectroscopy for functional group identification
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X-ray crystallography for definitive three-dimensional structural confirmation
These analytical techniques collectively provide complementary information to establish the compound's structural identity with high confidence.
Structural Comparison with Related Compounds
An interesting comparison can be made between 7-Bromobicyclo[4.2.0]octa-1,3,5-triene and its isomer, 3-Bromobicyclo[4.2.0]octa-1,3,5-triene. Despite sharing the same molecular formula (C8H7Br) and molecular weight (183.04 g/mol), these compounds differ in the position of the bromine substituent .
In 7-Bromobicyclo[4.2.0]octa-1,3,5-triene, the bromine atom is attached to position 7, which is at the junction of the two rings (the bridgehead position). In contrast, 3-Bromobicyclo[4.2.0]octa-1,3,5-triene, also known as 4-Bromobenzocyclobutene, has the bromine atom attached to position 3 of the bicyclic system, which is on the benzene ring portion of the molecule .
This positional difference results in distinct chemical properties:
| Property | 7-Bromobicyclo[4.2.0]octa-1,3,5-triene | 3-Bromobicyclo[4.2.0]octa-1,3,5-triene |
|---|---|---|
| PubChem CID | 568591 | 10866980 |
| InChI | InChI=1S/C8H7Br/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 | InChI=1S/C8H7Br/c9-8-4-3-6-1-2-7(6)5-8 |
| SMILES | C1C(C2=CC=CC=C21)Br | C1CC2=C1C=CC(=C2)Br |
| InChIKey | AYNXHFRDABNHRX-UHFFFAOYSA-N | GMHHTGYHERDNLO-UHFFFAOYSA-N |
| CAS Number | 21120-91-2 | 1073-39-8 |
| Reactivity | The bromine at the bridgehead position (7) is influenced by the strain of the cyclobutane ring | The bromine at position 3 on the aromatic ring exhibits typical aryl halide reactivity |
Table 3: Comparison of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene and 3-Bromobicyclo[4.2.0]octa-1,3,5-triene .
The structural differences between these isomers highlight the importance of substitution patterns in determining chemical reactivity and physical properties of organic compounds. The bromine at the bridgehead position in 7-Bromobicyclo[4.2.0]octa-1,3,5-triene is expected to display unique reactivity compared to the aryl bromine in the 3-position of its isomer.
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